3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction between 4-chlorophenyl sulfonyl chloride and 3-picolylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol. The general reaction scheme is as follows:
Reactants: 4-chlorophenyl sulfonyl chloride and 3-picolylamine.
Solvent: Ethanol.
Base: Triethylamine.
Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve:
Bulk Reactants: Sourcing high-purity 4-chlorophenyl sulfonyl chloride and 3-picolylamine.
Optimized Conditions: Using optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide bond would yield the corresponding amine and sulfonic acid.
Scientific Research Applications
3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Exploring its properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial effects. The exact molecular pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with a tert-butyl group instead of a chlorophenyl group.
5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a pyridine ring.
Uniqueness
3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both a chlorophenyl and a pyridin-3-ylmethyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-15-6-8-16(9-7-15)26(22,23)17-4-1-5-18(11-17)27(24,25)21-13-14-3-2-10-20-12-14/h1-12,21H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCKGQGCJIUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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